Cas no 4949-99-9 (1-hydroxy-1,3-diphenylurea)

1-hydroxy-1,3-diphenylurea structure
1-hydroxy-1,3-diphenylurea structure
Product Name:1-hydroxy-1,3-diphenylurea
CAS No:4949-99-9
MF:C13H12N2O2
MW:228.246582984924
CID:1523509
PubChem ID:259113
Update Time:2025-04-21

1-hydroxy-1,3-diphenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-hydroxy-1,3-diphenylurea
    • STK006573
    • N-Phenylcarbamoyl-phenylhydroxylamin
    • AC1Q5IO3
    • 1-hydroxy-1,3-diphenyl-urea
    • N-hydroxy-N,N'-diphenyl-urea
    • AR-1L8053
    • NCIOpen2_005617
    • urea, n-hydroxy-n,n'-diphenyl-
    • NSC88676
    • N-Anilinoformyl-N-phenyl-hydroxylamin
    • AC1L60FM
    • N-Hydroxy-N,N'-diphenyl-harnstoff
    • N,N'-Diphenyl-N-hydroxyharnstoff
    • N-Hydroxy-N,N'-diphenyl-harnstoff;N-Anilinoformyl-N-phenyl-hydroxylamin;N,N'-Diphenyl-N-hydroxyharnstoff;N-hydroxy-N,N'-diphenyl-urea;urea,n-hydroxy-n,n'-diphenyl;1-hydroxy-1,3-diphenyl-urea;N-Phenylcarbamoyl-phenylhydroxylamin;
    • 4949-99-9
    • AKOS005375592
    • SR-01000455623-1
    • SCHEMBL8517158
    • SR-01000455623
    • DTXSID30293327
    • NSC-88676
    • Inchi: 1S/C13H12N2O2/c16-13(14-11-7-3-1-4-8-11)15(17)12-9-5-2-6-10-12/h1-10,17H,(H,14,16)
    • InChI Key: AEPWPONHNWJZFI-UHFFFAOYSA-N
    • SMILES: ON(C(NC1C=CC=CC=1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 228.09000
  • Monoisotopic Mass: 228.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.347
  • Refractive Index: 1.716
  • PSA: 52.57000
  • LogP: 3.18730
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